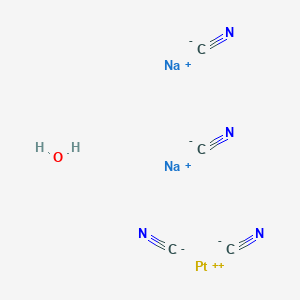
disodium;platinum(2+);tetracyanide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;platinum(2+);tetracyanide;hydrate, also known as disodium tetracyanoplatinate(II) hydrate, is a coordination compound with the molecular formula C4H2N4Na2OPt. This compound is characterized by the presence of a platinum ion coordinated with four cyanide ligands and two sodium ions, along with a water molecule. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;platinum(2+);tetracyanide;hydrate typically involves the reaction of platinum(II) chloride with sodium cyanide in an aqueous solution. The reaction proceeds as follows:
PtCl2+4NaCN+H2O→Na2[Pt(CN)4]⋅H2O+2NaCl
This reaction is carried out under controlled conditions, with the temperature and pH carefully monitored to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product with a high degree of purity. The compound is typically produced in batch reactors, where the reaction conditions can be precisely controlled to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions
Disodium;platinum(2+);tetracyanide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to form lower oxidation states of platinum.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia, phosphines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) or platinum(I) species. Substitution reactions can lead to a wide range of coordination compounds with different ligands.
Scientific Research Applications
Disodium;platinum(2+);tetracyanide;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in the electroplating industry for the deposition of platinum coatings and in the production of electronic components.
Mechanism of Action
The mechanism by which disodium;platinum(2+);tetracyanide;hydrate exerts its effects depends on the specific application. In biological systems, the compound can interact with DNA and proteins, leading to changes in cellular processes. The cyanide ligands can also bind to metal ions in enzymes, inhibiting their activity. In catalytic applications, the platinum center can facilitate various chemical transformations through coordination and activation of substrates.
Comparison with Similar Compounds
Disodium;platinum(2+);tetracyanide;hydrate can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but with potassium ions instead of sodium ions.
Sodium tetracyanopalladate(II): Contains palladium instead of platinum, leading to different chemical properties.
Sodium tetracyanonickelate(II): Contains nickel instead of platinum, with distinct reactivity and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of platinum, which imparts unique catalytic and biological properties.
Properties
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
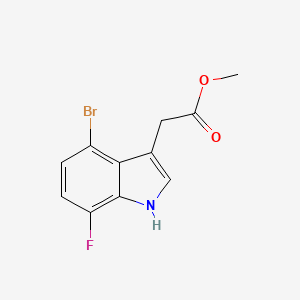
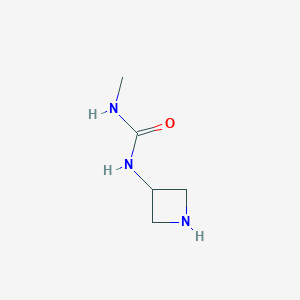
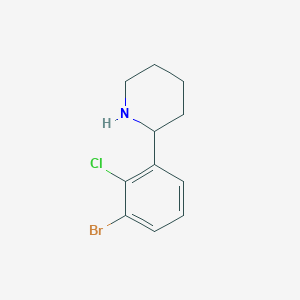

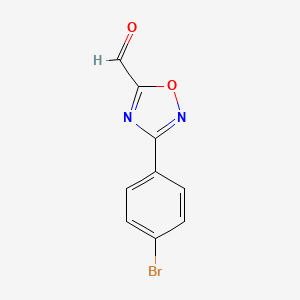

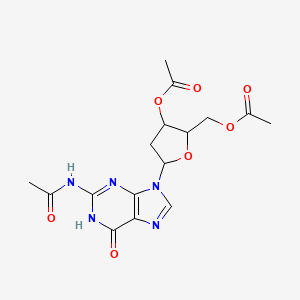

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)


![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
